Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate
Description
Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate is a purine derivative featuring a 1,3-dimethyl-2,6-dioxopurine core. Key structural attributes include:
- A 3-methylbutyl substituent at position 7 of the purine ring.
- A methyl ester-linked sulfanylpropanoate group at position 8.
Its design balances lipophilicity (via the branched aliphatic chain at position 7) and hydrolytic stability (via the methyl ester group) .
Properties
IUPAC Name |
methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-9(2)7-8-20-11-12(18(4)16(23)19(5)13(11)21)17-15(20)25-10(3)14(22)24-6/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZXQLRGOLIDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-88-6 | |
| Record name | METHYL 2-[(7-ISOPENTYL-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]PROPANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate is a complex purine derivative with potential biological activities. This compound has garnered attention due to its structural similarity to biologically active nucleosides and its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a purine ring system with various substituents:
- Molecular Formula : C₁₉H₂₂N₄O₄S
- Molecular Weight : 402.476 g/mol
- IUPAC Name : Methyl 2-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoate
Anticancer Potential
Recent studies have indicated that compounds with purine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Cell Line | GI50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 3.18 ± 0.11 | |
| HeLa (cervical cancer) | 8.12 ± 0.43 | |
| Vero (normal cell line) | Not specified |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that this compound has a stronger inhibitory effect on MCF-7 cells compared to HeLa cells.
The proposed mechanism for the anticancer activity of this compound involves the inhibition of specific kinases that play a crucial role in cancer progression. For example, the overexpression of NEK family kinases has been linked to poor prognosis in various cancers. Targeting these kinases with compounds like this compound may disrupt cancer cell proliferation and survival pathways.
Case Studies
In a recent study focusing on the synthesis and evaluation of purine derivatives as kinase inhibitors, compounds structurally related to this compound were tested for their cytotoxicity against various cancer cell lines. The results demonstrated that these compounds could effectively inhibit the growth of tumor cells while exhibiting lower toxicity towards normal cells.
In Silico Studies
Computational studies have also supported the biological activity of this compound. Molecular docking simulations indicated favorable interactions with target proteins involved in tumorigenesis, such as NEK7 and TP53. These findings suggest a potential role for this compound in targeted cancer therapy.
Comparison with Similar Compounds
Ethyl 2-[(3-Methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanyl]propanoate
- Substituent Differences :
- Position 7: Propyl (C3H7) vs. 3-methylbutyl (C5H11) in the target compound.
- Ester group: Ethyl vs. methyl.
- Inferred Properties :
2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide
- Substituent Differences: Position 7: 2-methylprop-2-enyl (allyl-type group) vs. 3-methylbutyl. Position 8: N-phenylacetamide vs. methyl propanoate.
- Amide group increases metabolic stability but reduces membrane permeability compared to esters .
Methyl 2-[1,3-Dimethyl-7-(3-methylbenzyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate
- Substituent Differences :
- Position 7: 3-methylbenzyl (aromatic) vs. 3-methylbutyl (aliphatic).
- Increased molecular weight and logP compared to the target compound .
1,3-Dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-1H-purine-2,6-dione
- Substituent Differences: Position 7: 4-methylbenzyl vs. 3-methylbutyl. Position 8: 3-methylbutylsulfanyl vs. methyl propanoate.
- Inferred Properties: Swapped substituent positions alter electronic and steric profiles.
Structural and Functional Comparison Table
Research Implications
- Ester vs. Amide : Methyl/ethyl esters offer tunable hydrolysis rates, while amides (e.g., ) prioritize stability .
- Aliphatic vs. Aromatic Substituents : Aliphatic chains (e.g., 3-methylbutyl) enhance flexibility, whereas aromatic groups (e.g., benzyl) may improve target affinity .
- Positional Isomerism : Swapping substituents between positions 7 and 8 () dramatically alters molecular interactions, underscoring the purine scaffold’s sensitivity to substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
